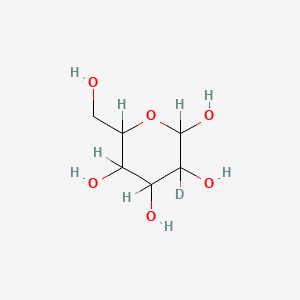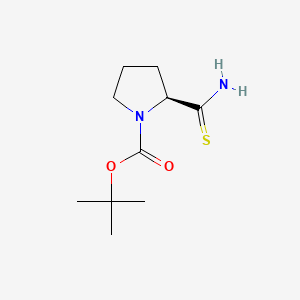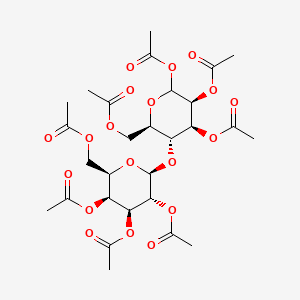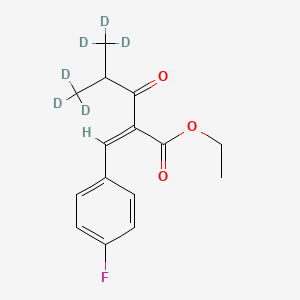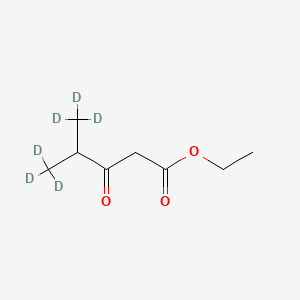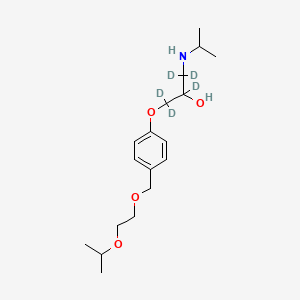
Bisoprolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Bisoprolol involves the reduction of 1,3 diester by treating with sodium borohydride in methanol to afford compound 13. It is then tosylated with para toluene sulfonyl chloride, triethylamine in dichloromethane followed by reaction with isopropyl amine to produce crude compound 4 .Molecular Structure Analysis
Bisoprolol-d5 is the deuterium labeled Bisoprolol. It is a potent, selective and orally active β1-adrenergic receptor blocker. Bisoprolol has little activity on β2-receptor . It is selective for β1-adrenoceptors in cardiac tissue. The S (-) enantiomer is believed to account for most of its β-blocking activity .Chemical Reactions Analysis
Bisoprolol is a beta blocker used for the treatment of high blood pressure. During the synthesis and scale up of Bisoprolol, several related compounds will be generated .Physical And Chemical Properties Analysis
Bisoprolol is a beta blocker and anti-hypertensive agent which affects the heart and circulation of blood in the arteries and veins. It has hydrophilic and lipophilic properties .Applications De Recherche Scientifique
Bisoprolol in Cardiovascular Research
Bisoprolol, a selective β1-adrenoceptor antagonist, has been extensively studied in the context of cardiovascular diseases. A landmark study, the Cardiac Insufficiency Bisoprolol Study II (CIBIS-II), demonstrated its efficacy in decreasing all-cause mortality in chronic heart failure, highlighting its role in managing heart failure patients (CIBIS-II Investigators and Committees, 1999). Another study found that bisoprolol may not be the preferred option for attenuating pressure overload-induced cardiac hypertrophy and fibrosis, offering insights into its nuanced effects in different cardiovascular conditions (Xiang et al., 2016).
Bisoprolol in Migraine Prophylaxis
Research has also explored bisoprolol's efficacy in migraine prophylaxis. A double-blind placebo-controlled study found that bisoprolol significantly reduced the frequency of migraine attacks, although it had no effect on the duration and severity of the attacks (van de Ven et al., 1997). This suggests its potential as a preventive treatment for migraines.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of bisoprolol have been a focal point of research. For instance, a study developed a liquid chromatography tandem mass spectrometry method for determining bisoprolol in human plasma using d5-bisoprolol as an internal standard, contributing to the understanding of its metabolism and distribution in the body (Liu et al., 2009). Another research showed that genetic variants influence the maximum heart rate response to bisoprolol in patients with acute coronary syndrome, highlighting the importance of personalized medicine in its application (Shumkov et al., 2021).
Bisoprolol in Experimental Therapeutics
In experimental therapeutics, bisoprolol has shown diverse effects. A study demonstrated its ability to reverse epinephrine-mediated inhibition of cell emigration, providing insights into its potential immunomodulatory effects (Yang et al., 2013). Additionally, bisoprolol's effects on oxidative stress and NF-κB signaling in the context of cadmium-induced myocardial toxicity have been investigated, suggesting its protective role against environmental toxin-induced cardiac injury (Liu et al., 2021).
Propriétés
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCDWMUTMEGQY-FFNOJTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisoprolol-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)
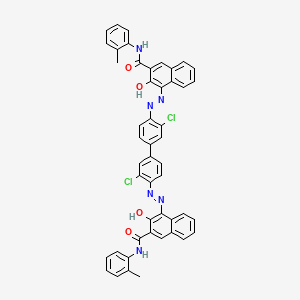
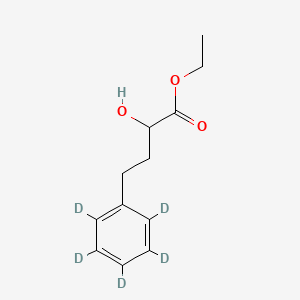
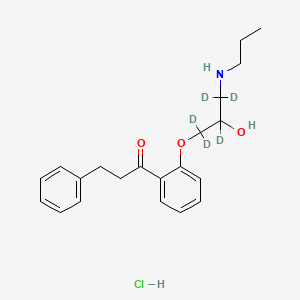
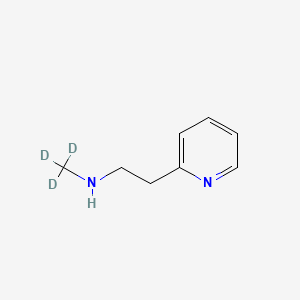
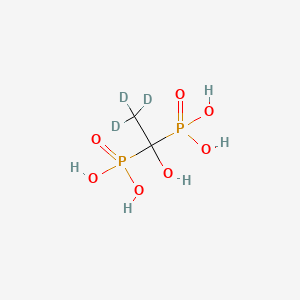
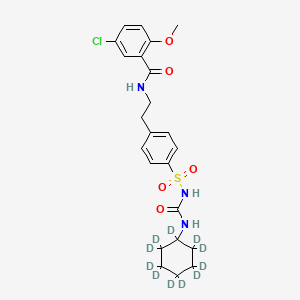
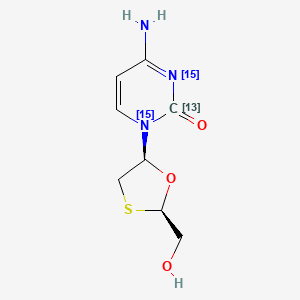
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
